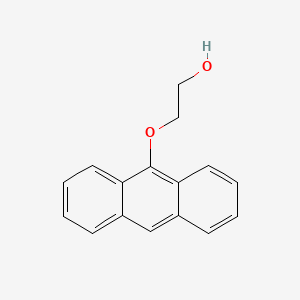

Ethanol, 2-(9-anthracenyloxy)-

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ethanol, 2-(9-anthracenyloxy)- is a useful research compound. Its molecular formula is C16H14O2 and its molecular weight is 238.28 g/mol. The purity is usually 95%.

BenchChem offers high-quality Ethanol, 2-(9-anthracenyloxy)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethanol, 2-(9-anthracenyloxy)- including the price, delivery time, and more detailed information at info@benchchem.com.

化学反応の分析

Electrophilic Aromatic Substitution Reactions

The anthracene moiety enables electrophilic substitution at specific positions due to its conjugated π-system. Common reactions include:

| Reaction Type | Reagents/Conditions | Products | Notes |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ (nitrating mixture) | Nitro-substituted derivatives at C-9 or C-10 positions | Regioselectivity depends on reaction temperature and electronic effects of the substituents. |

| Sulfonation | H₂SO₄, SO₃ | Sulfonated anthracene derivatives | Occurs preferentially at the β-position of the anthracene ring. |

These reactions typically proceed under mild conditions (25–50°C) with moderate yields. The ether linkage remains intact during substitution.

Oxidation Reactions

The ethanol component undergoes oxidation, while the anthracene system may participate in redox processes:

-

Primary Alcohol Oxidation :

CH3CH2O AnthraceneCH2Cl2PCCCOCH3O Anthracene

Using pyridinium chlorochromate (PCC) or similar oxidants, the hydroxyl group is oxidized to a ketone, forming 2-(9-anthracenyloxy)acetone .

Reaction: -

Anthracene Ring Oxidation :

Strong oxidants like KMnO₄ or CrO₃ convert the central ring of anthracene to a quinone structure under acidic conditions.

Esterification and Ether Cleavage

The hydroxyl group participates in ester formation:

| Reaction | Reagents | Products |

|---|---|---|

| Esterification | Acetyl chloride | 2-(9-Anthracenyloxy) acetate |

| Ether Cleavage | HI (excess) | Anthracenol + iodoethane |

Photochemical Reactions

The anthracene core undergoes [4+2] cycloaddition under UV light:

-

Diels-Alder Reactions :

Anthracene OCH2CH3+Maleic AnhydridehνEndo adduct

Reacts with dienophiles (e.g., maleic anhydride) to form bridged cyclohexene derivatives.

Example:

Acid-Base Reactivity

-

The hydroxyl group exhibits weak acidity (pKa ~16–18) due to electron-donating effects from the anthracene ring .

-

Deprotonation with NaH or LDA forms the corresponding alkoxide, which can act as a nucleophile in alkylation reactions.

Thermal Decomposition

At temperatures >200°C, the compound undergoes decomposition via:

-

Ether Bond Scission : Releases anthracenol and ethylene gas.

-

Anthracene Degradation : Forms polycyclic aromatic hydrocarbons (PAHs) as byproducts.

Key Research Findings

-

Regioselectivity in Substitution : Nitration favors the C-10 position due to steric hindrance at C-9 from the ethoxy group.

-

Stability : The compound is stable under inert atmospheres but prone to photodegradation in sunlight.

-

Applications : Used as a fluorescent probe in materials science due to its anthracene-derived luminescence.

特性

CAS番号 |

86129-59-1 |

|---|---|

分子式 |

C16H14O2 |

分子量 |

238.28 g/mol |

IUPAC名 |

2-anthracen-9-yloxyethanol |

InChI |

InChI=1S/C16H14O2/c17-9-10-18-16-14-7-3-1-5-12(14)11-13-6-2-4-8-15(13)16/h1-8,11,17H,9-10H2 |

InChIキー |

WEUMTNFZCWTCPV-UHFFFAOYSA-N |

正規SMILES |

C1=CC=C2C(=C1)C=C3C=CC=CC3=C2OCCO |

製品の起源 |

United States |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。